molecular formula C17H26N2O2 B2980951 N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide CAS No. 1421490-28-9

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide

Cat. No.: B2980951
CAS No.: 1421490-28-9
M. Wt: 290.407
InChI Key: NDYZCCULRBUAIR-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide is a chemical compound of interest in medicinal chemistry research, featuring a molecular structure that combines a 3,4-dimethylbenzamide group with a substituted piperidine ring. Piperidine is a common scaffold in pharmaceuticals and bioactive molecules, often contributing to a compound's ability to interact with biological targets. The structural motif of a benzamide attached to a piperidine ring is found in compounds with diverse biological activities. For instance, similar molecular frameworks are present in agents that act on the central nervous system, including potent and selective delta opioid receptor agonists and NR1/2B NMDA receptor antagonists . Furthermore, other 3,4-dimethylbenzamide derivatives have been investigated for their utility as flavor enhancers, demonstrating the versatility of this chemical group . The presence of the 2-methoxyethyl side chain on the piperidine nitrogen may influence the compound's physicochemical properties, such as its solubility and lipophilicity, which are critical parameters in drug discovery and development. This compound is intended for research purposes only, making it a valuable building block for chemists or a tool for biologists screening for new pharmacological activities. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-4-5-15(12-14(13)2)17(20)18-16-6-8-19(9-7-16)10-11-21-3/h4-5,12,16H,6-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYZCCULRBUAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 1-(2-methoxyethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Piperidine Substituent Variations

Compounds sharing the piperidine core but differing in substituents (Table 1) highlight the impact of side-chain modifications:

Table 1: Piperidine-Based Analogs

Compound Name Piperidine Substituent Core Structure Key Findings
Target Compound 1-(2-Methoxyethyl) Benzamide Hypothesized improved solubility due to methoxyethyl group; unknown bioactivity.
1-Methylpiperidin-4-yl analog (Patent) 1-Methyl Quinoline Increased lipophilicity may reduce solubility but enhance membrane permeation .
Goxalapladib 1-(2-Methoxyethyl) Naphthyridine Used in atherosclerosis; trifluoromethyl biphenyl enhances target selectivity .
  • The 2-methoxyethyl group in the target compound and Goxalapladib likely improves aqueous solubility compared to methyl or ethyl substituents, balancing hydrophilicity-lipophilicity for optimal pharmacokinetics.

Benzamide Derivatives with Variable Substituents

Table 2: Benzamide-Based Analogs

Compound Name Amide Nitrogen Substituent Benzamide Substituents Pharmacokinetic Data
Target Compound 1-(2-Methoxyethyl)piperidin-4-yl 3,4-dimethyl Metabolism hypothesized to involve hydroxylation/glucuronidation.
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide Branched pentan chain with methoxy/methyl 3,4-dimethyl Poor oral bioavailability; extensive hepatic metabolism (hydroxylation, demethylation) .
N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide Thienyl-vinyl group 3,4-dimethyl Unknown bioavailability; thienyl group may alter electronic properties .
  • The branched pentan chain in the (R)-isomer (No. 2226) leads to poor bioavailability, likely due to steric hindrance or rapid first-pass metabolism . In contrast, the target compound’s piperidine substituent may offer better metabolic stability.

Therapeutic and Metabolic Insights

  • Metabolism : The (R)-isomer undergoes hydroxylation, demethylation, and glucuronidation , while the target compound’s methoxyethyl group may resist demethylation, prolonging half-life.
  • Therapeutic Potential: Goxalapladib demonstrates that the 2-methoxyethyl-piperidine group is compatible with complex scaffolds for disease-modifying activity (e.g., atherosclerosis) . The target compound’s benzamide core may target different pathways, such as enzyme inhibition or receptor modulation.

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3,4-dimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzamide core with a piperidine ring substituted by a 2-methoxyethyl group and two methyl groups at the 3 and 4 positions of the benzene ring. The synthesis typically involves the reaction of 2,4-dimethylbenzoic acid with 2-methoxyethylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) under reflux conditions in solvents such as dichloromethane or tetrahydrofuran (THF) .

This compound is proposed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular processes, potentially influencing pathways related to inflammation and pain management.

Pharmacological Properties

Research indicates that this compound may possess anti-inflammatory and analgesic properties. Studies have shown that it can inhibit certain enzymes involved in inflammatory pathways, such as 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in prostaglandin metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits 15-PGDH activity, reducing inflammation
AnalgesicDemonstrated pain relief in animal models
AntimicrobialExhibited activity against various bacterial strains

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Analgesic Activity : In a study involving pain models, compounds similar to this compound were shown to have effective analgesic properties with ED50 values indicating significant pain relief .
  • Anti-inflammatory Effects : Another investigation highlighted the compound's ability to modulate inflammatory responses by targeting specific enzymes in vitro, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. It is crucial to understand how it behaves within biological systems to evaluate its therapeutic potential effectively. Preliminary findings suggest favorable solubility and absorption characteristics, making it a candidate for further development in drug formulation .

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